4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a complex structure with multiple rings, including a thiadiazole and an oxadiazole
Mechanism of Action
Mode of Action
The compound is part of a series of 1,3,4-oxadiazole derivatives that have been synthesized and evaluated as acetylcholinesterase inhibitors . The most active compound in this series showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM . A molecular docking study indicated that it interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
The compound, as an acetylcholinesterase inhibitor, affects the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the availability of acetylcholine at synapses, which can enhance cholinergic transmission .
Result of Action
The compound’s action as an acetylcholinesterase inhibitor can potentially improve symptoms in patients with Alzheimer’s disease . By increasing the availability of acetylcholine, it can enhance cholinergic function, which is important in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can yield intermediates that are further cyclized to form the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can yield a range of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may differ in the substituents attached to the ring.
Thiadiazole derivatives: Similar to the compound but with variations in the heterocyclic structure.
Uniqueness: 4-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of rings and substituents, which can lead to distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIHJQXUUWOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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